![molecular formula C24H22BrFN4O4S B11502281 7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11502281.png)

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

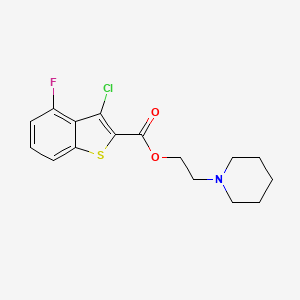

7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist eine komplexe organische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolon-Kern, einen Piperazinring und verschiedene funktionelle Gruppen wie Bromphenyl und Carbamothioyl umfasst. Ihre komplizierte Struktur macht sie zu einem interessanten Forschungsobjekt in Bereichen wie der medizinischen Chemie, Pharmakologie und industriellen Chemie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des Chinolon-Kerns: Der Chinolon-Kern kann durch eine Cyclisierungsreaktion synthetisiert werden, die Anilin-Derivate und β-Ketoester unter sauren Bedingungen beinhaltet.

Einführung des Piperazinrings: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Piperazinderivat mit dem Chinolon-Zwischenprodukt reagiert.

Anbindung der Bromphenyl-Gruppe: Die Bromphenyl-Gruppe wird durch eine Kupplungsreaktion, wie z. B. Suzuki-Miyaura-Kupplung, unter Verwendung einer Bromphenylboronsäure und eines Palladiumkatalysators angebunden.

Bildung der Carbamothioyl-Gruppe: Die Carbamothioyl-Gruppe wird durch eine Reaktion mit Thioharnstoff unter basischen Bedingungen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und den Einsatz robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Chinolon-N-Oxiden führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid können die Carbonylgruppen in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, milde bis moderate Temperaturen.

Substitution: Nucleophile wie Amine, Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinolon-N-Oxide.

Reduktion: Alkohol-Derivate des Chinolon-Kerns.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Sie wird wegen ihres Potenzials als antimikrobielles Mittel untersucht, da ihr Chinolon-Kern für antibakterielle Eigenschaften bekannt ist.

Pharmakologie: Die Forschung konzentriert sich auf ihre Interaktionen mit verschiedenen biologischen Zielmolekülen, darunter Enzyme und Rezeptoren.

Industrielle Chemie:

Wirkmechanismus

Der Wirkungsmechanismus von 7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure beinhaltet seine Interaktion mit der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind für die DNA-Replikation und Transkription in Bakterien entscheidend. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod. Das Vorhandensein der Bromphenyl- und Carbamothioyl-Gruppen erhöht seine Bindungsaffinität und Spezifität gegenüber diesen Zielmolekülen.

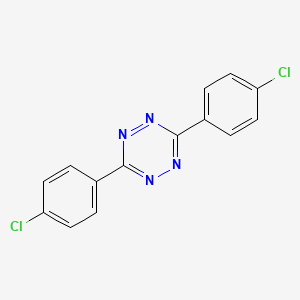

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Chinolon-Antibiotikum mit einem ähnlichen Wirkungsmechanismus, aber unterschiedlichen Substituenten.

Levofloxacin: Ein Fluorchinolon mit einer ähnlichen Kernstruktur, aber unterschiedlicher Stereochemie und Substituenten.

Norfloxacin: Ein Chinolon mit einem ähnlichen Mechanismus, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

7-(4-{[(3-Bromphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist einzigartig durch ihre spezifische Kombination von funktionellen Gruppen, die ihr unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Das Vorhandensein der Bromphenyl- und Carbamothioyl-Gruppen unterscheidet sie von anderen Chinolonen und verstärkt ihr Potenzial als Therapeutikum.

Eigenschaften

Molekularformel |

C24H22BrFN4O4S |

|---|---|

Molekulargewicht |

561.4 g/mol |

IUPAC-Name |

7-[4-[(3-bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H22BrFN4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-6-8-30(9-7-29)24(35)27-22(32)14-4-3-5-15(25)10-14/h3-5,10-13H,2,6-9H2,1H3,(H,33,34)(H,27,32,35) |

InChI-Schlüssel |

YBCDQFUECPOAPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)Br)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11502203.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502209.png)

![[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-](/img/structure/B11502230.png)

![2-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11502235.png)

![1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11502245.png)

![N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11502252.png)

![N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11502263.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(pentyloxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502276.png)

![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11502289.png)

![3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B11502301.png)

![ethyl 3-(2-chlorophenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B11502306.png)